molecular formula C24H24N2O6S B465896 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 356529-31-2

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B465896
CAS RN: 356529-31-2
M. Wt: 468.5g/mol
InChI Key: YBHTULMXAYTSDU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2,3-dihydro-1H-indole moiety, a sulfonyl group, and a phenyl ring substituted with three methoxy groups .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo various chemical reactions, such as hydrolysis, acylation, and displacement of the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group and the methoxy groups would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Bioactivity

  • A series of compounds related to the structure were synthesized and evaluated for their potential as carbonic anhydrase inhibitors and for cytotoxicity against tumor cells . Particularly, derivatives with 3,4,5-trimethoxy and 4-hydroxy groups showed notable cytotoxic activities, underscoring their significance in anti-tumor activity studies (Gul et al., 2016).

Anticonvulsant and Respiratory Inhibition

  • Substituted trimethoxybenzamides were synthesized and their anticonvulsant activity was evaluated. These compounds demonstrated varying degrees of protection against induced convulsions, highlighting a potential pathway for developing anticonvulsant therapies. Additionally, their impact on respiratory activity was observed through the inhibition of pyruvic acid oxidation in rat brain homogenates (Singh et al., 1978).

Antiviral Activities

  • The antiviral activity of 5-chlorobenzotriazole derivatives, including a compound closely related to the structure of interest, was examined. Notably, one compound exhibited potent activity against the bovine viral diarrhea virus (BVDV), comparable to a reference drug, suggesting its utility as a lead compound for future antiviral drug development (Ibba et al., 2018).

Memory Enhancement and Acetylcholinesterase Inhibition

  • N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity. These compounds showed promising results in increasing percent retention in vivo, suggesting their application in memory enhancement therapies (Piplani et al., 2018).

Cytotoxic Agents Against Cancer

  • Novel functionalized carbazole derivatives containing 3,4,5-trimethoxybenzamido-ureido groups were synthesized. Some of these derivatives demonstrated potent antiproliferative activity against leukemia and KB cell lines, attributed to the possible inhibition of tubulin polymerization, offering a pathway for cancer therapy research (Panno et al., 2014).

Antimicrobial Activity

  • Oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety were synthesized and their antimicrobial activity was evaluated. This study indicated that the incorporation of the trimethoxybenzamide moiety into these compounds enhances their pharmacological activity, opening avenues for antimicrobial agent development (Joshi et al., 1997).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its structure for increased activity or selectivity, and investigating its mechanism of action .

properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-30-21-14-17(15-22(31-2)23(21)32-3)24(27)25-18-8-10-19(11-9-18)33(28,29)26-13-12-16-6-4-5-7-20(16)26/h4-11,14-15H,12-13H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHTULMXAYTSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide

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